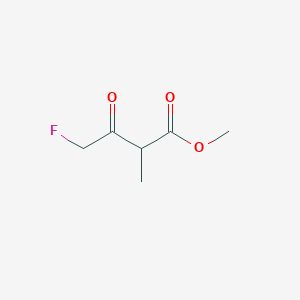
Methyl 4-fluoro-2-methyl-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-fluoro-2-methyl-3-oxobutanoate: is an organic compound with the molecular formula C6H9FO3. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a fluorine atom, a methyl group, and a ketone functional group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-fluoro-2-methyl-3-oxobutanoate can be synthesized through several methods. One common method involves the alkylation of methyl 4-chloro-3-oxobutanoate with fluorinated reagents. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-fluoro-2-methyl-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require a base and a suitable nucleophile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-fluoro-2-methyl-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with fluorinated motifs.
Industry: this compound is used in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-fluoro-2-methyl-3-oxobutanoate involves its interaction with various molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can affect enzyme activity, protein binding, and other biochemical processes .
Comparison with Similar Compounds
- Methyl 4-chloro-3-oxobutanoate
- Methyl 4-bromo-3-oxobutanoate
- Methyl 4-iodo-3-oxobutanoate
Comparison: Methyl 4-fluoro-2-methyl-3-oxobutanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it more reactive in certain chemical reactions compared to its chloro, bromo, and iodo counterparts .
Properties
Molecular Formula |
C6H9FO3 |
|---|---|
Molecular Weight |
148.13 g/mol |
IUPAC Name |
methyl 4-fluoro-2-methyl-3-oxobutanoate |
InChI |
InChI=1S/C6H9FO3/c1-4(5(8)3-7)6(9)10-2/h4H,3H2,1-2H3 |
InChI Key |
AEEKCVDAKPIQCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)CF)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















